tert-Butyl (4-bromopyridin-2-yl)(isobutyl)carbamate
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Overview
Description
tert-Butyl (4-bromopyridin-2-yl)(isobutyl)carbamate is a chemical compound with the molecular formula C10H13BrN2O2. It is a derivative of pyridine and contains a bromine atom at the 4-position of the pyridine ring. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (4-bromopyridin-2-yl)(isobutyl)carbamate typically involves the reaction of tert-butyl carbamate with 4-bromopyridine-2-carboxylic acid. The reaction is carried out in the presence of a base such as sodium hydride in a solvent like tetrahydrofuran (THF) at low temperatures (0°C) followed by room temperature conditions for several hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar laboratory procedures with scale-up considerations, ensuring proper handling and safety measures due to the presence of bromine and other reactive intermediates.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (4-bromopyridin-2-yl)(isobutyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The pyridine ring can undergo oxidation or reduction under specific conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products Formed
Substitution Reactions: Products include substituted pyridines.
Oxidation: Products include pyridine N-oxides.
Reduction: Products include reduced pyridine derivatives.
Coupling Reactions: Products include biaryl compounds.
Scientific Research Applications
tert-Butyl (4-bromopyridin-2-yl)(isobutyl)carbamate is used in various scientific research applications:
Mechanism of Action
The mechanism of action of tert-Butyl (4-bromopyridin-2-yl)(isobutyl)carbamate involves its interaction with molecular targets through its functional groups. The bromine atom and the carbamate group can participate in various chemical interactions, influencing the reactivity and binding properties of the compound. Specific pathways and molecular targets depend on the context of its use in chemical reactions or biological systems .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (4-bromopyridin-2-yl)carbamate: Similar structure but lacks the isobutyl group.
tert-Butyl (2-(3-bromopyridin-2-yl)ethyl)carbamate: Similar structure with different substitution on the pyridine ring.
Uniqueness
tert-Butyl (4-bromopyridin-2-yl)(isobutyl)carbamate is unique due to the presence of both tert-butyl and isobutyl groups, which can influence its chemical reactivity and physical properties. This makes it a versatile intermediate in organic synthesis and a valuable compound in scientific research .
Properties
IUPAC Name |
tert-butyl N-(4-bromopyridin-2-yl)-N-(2-methylpropyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrN2O2/c1-10(2)9-17(13(18)19-14(3,4)5)12-8-11(15)6-7-16-12/h6-8,10H,9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDADFKWKXJMRON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(C1=NC=CC(=C1)Br)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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